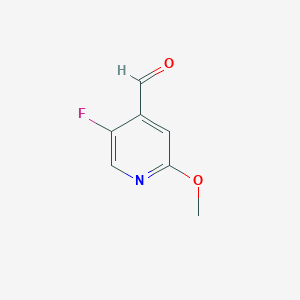

5-Fluoro-2-methoxyisonicotinaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-fluoro-2-methoxypyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-11-7-2-5(4-10)6(8)3-9-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTOMCGZQGBZDMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660536 | |

| Record name | 5-Fluoro-2-methoxypyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884495-12-9 | |

| Record name | 5-Fluoro-2-methoxypyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-2-methoxypyridine-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 5-Fluoro-2-methoxyisonicotinaldehyde: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 5-Fluoro-2-methoxyisonicotinaldehyde (CAS No: 884495-12-9), a fluorinated pyridine-based heterocyclic aldehyde. The document details its physicochemical properties, plausible synthetic routes, reactivity profile, and significant applications as a key building block in medicinal chemistry and drug discovery. Emphasis is placed on the strategic importance of the fluoro and methoxy functional groups in modulating the bioactivity and pharmacokinetic properties of derivative compounds. Safety and handling protocols, based on structurally analogous compounds, are also provided for researchers. This guide is intended for chemists, pharmacologists, and professionals in the field of drug development.

Introduction to this compound

This compound is a substituted pyridine derivative that has emerged as a valuable intermediate in synthetic organic chemistry. Its structure, featuring a reactive aldehyde group, a methoxy substituent, and a fluorine atom on the pyridine core, makes it a versatile building block for constructing more complex molecular architectures.

The incorporation of fluorine into bioactive molecules is a widely employed strategy in modern medicinal chemistry. The unique properties of the fluorine atom—such as its small size, high electronegativity, and the strength of the C-F bond—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to target proteins.[1] Consequently, fluorinated heterocyclic compounds like this compound are of significant interest for the development of novel therapeutics, particularly in oncology and neuroscience.

Physicochemical and Structural Properties

The core physical and chemical characteristics of this compound are summarized below. While specific experimental data for properties like melting and boiling points are not widely published for this exact molecule, data from structurally similar compounds are provided for context.

| Property | Value | Source |

| IUPAC Name | 5-Fluoro-2-methoxypyridine-4-carboxaldehyde | - |

| CAS Number | 884495-12-9 | [2] |

| Molecular Formula | C₇H₆FNO₂ | [2][3] |

| Molecular Weight | 155.13 g/mol | [3] |

| Appearance | Solid | [3] |

| Melting Point | Data not available. (Isomeric 5-Fluoro-2-methoxybenzaldehyde: 41-46 °C) | [4][5] |

| Boiling Point | Data not available. (Isomeric 5-Fluoro-2-methoxybenzaldehyde: 118 °C @ 14 mmHg) | [4] |

| Functional Groups | Aldehyde, Fluoro, Methoxy, Pyridine (Nitrogen Heterocycle) | [2] |

Synthesis and Reactivity

Representative Synthetic Protocol

Reaction Scheme:

Caption: Plausible synthesis route via lithiation and formylation.

Step-by-Step Methodology: [4]

-

Preparation: To a three-necked round-bottomed flask under a nitrogen atmosphere, add the starting material (e.g., a suitable bromo-fluoro-methoxy-pyridine precursor) and anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the stirred solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi) dropwise. The n-BuLi acts as a strong base to perform a lithium-halogen exchange, creating a highly reactive organolithium intermediate. This step is performed at low temperature to prevent side reactions.

-

Formylation: Maintain the temperature at -78 °C and slowly add N,N-dimethylformamide (DMF) dropwise. DMF serves as the formylating agent, reacting with the organolithium species to form the aldehyde.

-

Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for approximately 1 hour. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: Extract the product into an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography to yield the final aldehyde.

Reactivity Profile

The chemical behavior of this compound is dictated by its functional groups:

-

Aldehyde Group: This is the primary site of reactivity, readily undergoing nucleophilic addition reactions. It can be oxidized to a carboxylic acid, reduced to an alcohol, or used in C-C bond-forming reactions such as the Wittig reaction, aldol condensations, and reductive aminations to form substituted amines.

-

Pyridine Ring: The nitrogen atom imparts basic properties and can be protonated or alkylated. The electron-withdrawing nature of the ring nitrogen and the aldehyde group can influence the regioselectivity of nucleophilic aromatic substitution reactions, although such reactions are less common than those involving the aldehyde.

-

Fluoro and Methoxy Groups: These substituents modulate the electronic properties of the pyridine ring, influencing the reactivity of the other positions.

Spectroscopic Analysis

While full experimental spectra for this compound are not widely available in public databases, the expected characteristics can be predicted based on its structure. Such analysis is critical for reaction monitoring and structural confirmation.

| Technique | Predicted Key Characteristics |

| ¹H NMR | - Aldehyde Proton (CHO): A singlet around δ 9.8-10.2 ppm. - Aromatic Protons: Two signals in the aromatic region (δ 7.0-8.5 ppm), likely appearing as doublets due to coupling with the fluorine atom and each other. - Methoxy Protons (OCH₃): A sharp singlet around δ 3.9-4.2 ppm. |

| ¹³C NMR | - Aldehyde Carbonyl (C=O): A signal in the downfield region, typically δ 185-195 ppm. - Aromatic Carbons: Five distinct signals in the aromatic region (δ 110-165 ppm). The carbons bonded to fluorine and oxygen will show the largest shifts and potential C-F coupling. |

| ¹⁹F NMR | A single resonance, providing a sensitive probe for confirming the presence of the fluorine atom and for monitoring reactions.[6] |

| Mass Spec (MS) | - Molecular Ion (M⁺): A peak corresponding to the molecular weight, m/z ≈ 155.04. High-resolution mass spectrometry would confirm the elemental formula C₇H₆FNO₂. |

Applications in Research and Drug Discovery

This compound is primarily utilized as a specialized building block for the synthesis of high-value pharmaceutical compounds and agrochemicals.[5]

-

Medicinal Chemistry: Its structural motifs are found in molecules targeting a range of biological pathways. The related benzaldehyde isomer is a precursor for compounds with dual affinity for the 5-HT(1A) receptor and the serotonin transporter, which are important targets for treating depression and anxiety disorders.[5]

-

Scaffold Development: It serves as a starting point for creating libraries of novel heterocyclic compounds. The aldehyde handle allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) in a drug discovery campaign.

-

Enhanced Pharmacokinetics: The fluorine atom is strategically placed to block sites of metabolism or to enhance binding interactions with target enzymes or receptors, thereby improving the overall pharmacokinetic and pharmacodynamic profile of the final drug candidate.[1]

Caption: Workflow from building block to drug candidate.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for this compound. However, based on the safety data for the structurally similar 5-Fluoro-2-methoxybenzaldehyde, the following hazards should be assumed:[7][8]

-

Hazard Classification:

-

Skin Irritation (Category 2) - H315: Causes skin irritation.

-

Serious Eye Irritation (Category 2) - H319: Causes serious eye irritation.

-

Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation - H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[7]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[7]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid formation of dust. Keep away from heat and sources of ignition.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere (nitrogen or argon).[4]

-

Always consult a full Safety Data Sheet for a structurally analogous compound before handling and perform a thorough risk assessment.

References

- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | [frontierspecialtychemicals.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 5-FLUORO-2-METHOXYBENZALDEHYDE CAS#: 19415-51-1 [amp.chemicalbook.com]

- 5. 5-Fluoro-2-methoxybenzaldehyde | CAS#:19415-51-1 | Chemsrc [chemsrc.com]

- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. echemi.com [echemi.com]

5-Fluoro-2-methoxyisonicotinaldehyde CAS number 884495-12-9

An In-Depth Technical Guide to 5-Fluoro-2-methoxyisonicotinaldehyde (CAS: 884495-12-9): A Key Building Block for Modern Medicinal Chemistry

This guide provides a comprehensive technical overview of this compound, a strategically functionalized pyridine derivative. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of properties. It delves into the mechanistic underpinnings of its synthesis, its anticipated reactivity, and its potential as a versatile scaffold in the design of novel therapeutic agents. We will explore the causal relationships behind synthetic strategies and the electronic effects that govern its chemical behavior, offering field-proven insights into its application.

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs. Its nitrogen heteroatom imparts unique physicochemical properties, including improved solubility and the ability to form key hydrogen bonds with biological targets. The strategic incorporation of fluorine into such scaffolds has become a cornerstone of modern drug design.[1] Fluorine's high electronegativity and small atomic radius can profoundly influence a molecule's electronic distribution, lipophilicity, metabolic stability, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[2][3]

This compound (CAS 884495-12-9) emerges as a valuable building block by combining three critical functionalities on a pyridine-4-carbaldehyde core:

-

A Pyridine Core: Provides a foundational structure with inherent bioactivity.

-

A Fluoro Group: Acts as a powerful modulator of electronic properties and metabolic stability.[3]

-

A Methoxy Group: Positioned ortho to the nitrogen, it influences the ring's electronics and provides a potential metabolic site or steric element.

-

An Aldehyde Handle: A versatile functional group for a vast array of chemical transformations, enabling the construction of more complex molecular architectures.

This combination makes the molecule a high-potential starting material for developing novel compounds in diverse therapeutic areas.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific compound is not widely published, its key properties can be summarized from supplier data and predicted based on its structure.

| Property | Value | Source |

| CAS Number | 884495-12-9 | [4][5] |

| Molecular Formula | C₇H₆FNO₂ | [4] |

| Molecular Weight | 155.13 g/mol | [4] |

| Appearance | White to off-white solid (Typical) | N/A |

| Purity | ≥98% (Typical from commercial suppliers) | [4] |

| IUPAC Name | 5-fluoro-2-methoxypyridine-4-carbaldehyde | [6] |

Spectroscopic Data (Predicted):

-

¹H NMR: Protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-8.5 ppm), with couplings influenced by the fluorine atom. The methoxy group would present as a singlet around δ 3.9-4.1 ppm, and the aldehyde proton would be a highly deshielded singlet near δ 9.8-10.2 ppm.

-

¹³C NMR: The carbonyl carbon of the aldehyde would be highly deshielded (>185 ppm). Aromatic carbons would appear in the 110-165 ppm range, with the carbon directly bonded to fluorine showing a large C-F coupling constant.

-

¹⁹F NMR: A singlet or doublet (due to coupling with H-6) is expected in the typical range for aryl fluorides.

-

IR Spectroscopy: Key stretches would include the C=O of the aldehyde (~1700-1720 cm⁻¹), C-F stretch (~1200-1250 cm⁻¹), and C-O-C stretch of the methoxy group (~1020-1050 cm⁻¹ and ~1225-1275 cm⁻¹).[7]

Synthesis Strategy: A Mechanistic Approach

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which facilitates nucleophilic attack.[8][9] This effect is most pronounced at the 2- (ortho) and 4- (para) positions, as the negative charge of the reaction intermediate can be delocalized onto the nitrogen atom, providing significant stabilization.[10][11]

A plausible synthetic pathway would involve the selective methoxylation of a di-halogenated precursor, such as 2-Chloro-5-fluoroisonicotinaldehyde.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cyclicpharma.com [cyclicpharma.com]

- 5. This compound | [frontierspecialtychemicals.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. Fundamental Vibrational Frequencies and Spectroscopic Constants for Additional Tautomers and Conformers of NH2CHCO [mdpi.com]

- 8. m.youtube.com [m.youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. echemi.com [echemi.com]

Chapter 1: Retrosynthetic Analysis and Strategic Planning

An In-Depth Technical Guide to the Synthesis of 5-Fluoro-2-methoxyisonicotinaldehyde

This guide provides researchers, scientists, and drug development professionals with a detailed technical overview of the synthetic strategies for preparing this compound. This key heterocyclic building block is of significant interest in medicinal chemistry due to the unique properties conferred by its substituents. The strategic incorporation of a fluorine atom can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate.[1][2] The methoxy group provides an additional point for electronic modulation and potential hydrogen bonding, while the aldehyde functionality serves as a versatile handle for a wide array of subsequent chemical transformations, making this molecule a valuable intermediate in the synthesis of complex pharmaceutical agents.[3]

This document explores the synthesis from a strategic, mechanistic, and practical standpoint, focusing on the most efficient and scientifically sound methodologies.

A sound synthetic plan begins with a logical retrosynthetic analysis to identify key bond disconnections and viable starting materials. For this compound, two primary strategies emerge: functional group interconversion on a pre-formed pyridine ring and the construction of the heterocyclic core itself.

-

Strategy A: Functional Group Interconversion (FGI) - The Oxidation Approach. This is the most direct and efficient route. The primary disconnection is the carbon-oxygen double bond of the aldehyde, leading back to the corresponding primary alcohol, (5-Fluoro-2-methoxypyridin-4-yl)methanol. The commercial availability of this alcohol makes this a highly attractive pathway for rapid synthesis.[4][5]

-

Strategy B: Carbon-Carbon Bond Formation - The Formylation Approach. This strategy involves creating the C4-aldehyde bond directly on the pyridine ring. This disconnection points to a 4-functionalized pyridine, such as a 4-halopyridine, which can undergo metal-halogen exchange followed by quenching with a formylating agent like N,N-Dimethylformamide (DMF). This approach is more foundational but involves more steps and harsher conditions.

-

Strategy C: Ring Construction. This involves building the substituted pyridine ring from acyclic precursors. While offering fundamental control over substituent placement, these methods are often lengthy and complex. Analogous strategies are employed for other fluorinated heterocycles, such as the synthesis of fluorinated pyrimidines from β-fluoroenolate salts, but are generally considered less practical for this specific target unless a highly novel substitution pattern is required.[6]

The following diagram illustrates the primary retrosynthetic pathways.

Caption: Retrosynthetic analysis of this compound.

Given its efficiency and reliance on a commercially available advanced intermediate, Strategy A is the superior choice for most laboratory and early-stage development applications. Strategy B remains a viable alternative for large-scale synthesis or when the alcohol precursor is inaccessible.

Chapter 2: The Oxidation Approach: A Direct and Efficient Protocol

This route is the most practical method for obtaining high-purity this compound. It leverages the commercially available alcohol precursor, (5-Fluoro-2-methoxypyridin-4-yl)methanol (CAS 1000895-80-6), and employs a mild oxidation reaction.[4][5][7]

Expertise & Causality: Choice of Oxidant

The selection of the oxidizing agent is critical to prevent over-oxidation to the carboxylic acid and to ensure compatibility with the electron-rich, N-heterocyclic ring. While several reagents can accomplish this transformation (e.g., PCC, Dess-Martin periodinane), activated Manganese Dioxide (MnO₂) is an excellent choice for this specific substrate.

-

Selectivity: MnO₂ is a mild oxidant that is highly selective for allylic and benzylic-type alcohols. The alcohol in our precursor is "pyridylic," sharing similar electronic activation, making it an ideal substrate.

-

Reaction Conditions: The reaction proceeds under neutral conditions at or slightly above room temperature, minimizing the risk of side reactions.

-

Workup: The solid MnO₂ and its reduced forms can be easily removed by simple filtration, greatly simplifying the purification process.

Experimental Protocol: MnO₂ Oxidation

This protocol is a self-validating system designed for reproducibility and high yield.

Caption: Workflow for the oxidation of the precursor alcohol to the target aldehyde.

Step-by-Step Methodology:

-

Preparation: To a round-bottom flask, add (5-Fluoro-2-methoxypyridin-4-yl)methanol (1.0 eq.).

-

Dissolution: Dissolve the alcohol in a suitable solvent such as Dichloromethane (DCM) or Chloroform (approx. 10-20 mL per gram of substrate).

-

Reagent Addition: Add activated Manganese Dioxide (MnO₂, 5.0 to 10.0 eq. by weight) to the solution in one portion. The quality of the MnO₂ is crucial for reaction efficiency.

-

Reaction: Stir the resulting black suspension vigorously at room temperature.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 4-24 hours). If the reaction is sluggish, gentle heating to 35-40 °C can be applied.

-

Filtration: Upon completion, dilute the mixture with additional DCM and filter it through a pad of Celite® or silica gel to remove the solid manganese oxides. Wash the filter cake thoroughly with DCM to ensure complete recovery of the product.

-

Concentration: Combine the filtrates and concentrate the solution under reduced pressure to yield the crude product.

-

Purification: The product is often of high purity after this procedure. If necessary, further purification can be achieved via flash column chromatography on silica gel.

Data Presentation: Oxidation Route

| Parameter | Value / Condition |

| Starting Material | (5-Fluoro-2-methoxypyridin-4-yl)methanol |

| Key Reagent | Activated Manganese Dioxide (MnO₂) |

| Solvent | Dichloromethane (DCM) |

| Temperature | Room Temperature (20-25 °C) |

| Reaction Time | 4 - 24 hours |

| Typical Yield | >90% |

| Purification Method | Filtration, optional column chromatography |

Chapter 3: The Formylation Strategy: A Multi-Step Approach

This pathway represents a more fundamental synthesis from simpler, halogenated pyridine precursors. It is a valuable strategy when the alcohol intermediate is unavailable or for process chemistry development where cost of goods is a primary driver. The key step is the introduction of the aldehyde group at the C4 position via a directed ortho-metalation and formylation sequence.

Expertise & Causality: Navigating Pyridine Chemistry

The formylation of pyridine rings is notoriously challenging compared to standard benzene derivatives.[8] The electron-deficient nature of the pyridine ring makes it resistant to electrophilic aromatic substitution, and the ring nitrogen can coordinate with organometallic reagents.

-

Directed ortho-Metalation (DoM): To achieve regioselective C-H activation, we rely on a directing group. The methoxy group at the C2 position can direct a strong base like Lithium Diisopropylamide (LDA) to deprotonate the C3 position. However, to achieve formylation at C4, a halogen-metal exchange is a more reliable strategy.

-

Halogen-Metal Exchange: Starting with a 4-halopyridine (e.g., 4-bromo or 4-iodo) allows for a clean exchange with an organolithium reagent (like n-BuLi or s-BuLi) at low temperatures. This generates a pyridyl anion specifically at the C4 position.

-

Cryogenic Conditions: These reactions must be performed at very low temperatures (typically -78 °C) to prevent unwanted side reactions and decomposition of the highly reactive pyridyllithium intermediate.

Proposed Synthetic Pathway & Protocol

The following multi-step workflow starts from the commercially available 2-chloro-5-fluoropyridine.

Caption: Multi-step workflow for the formylation strategy.

Step-by-Step Methodology (Illustrative):

-

Bromination: Selectively introduce a bromine atom at the C4 position of 2-chloro-5-fluoropyridine. This can be achieved via lithiation at C4 followed by quenching with a bromine source like CBr₄.

-

Methoxylation: Displace the more reactive C2 chlorine with a methoxy group using sodium methoxide in methanol. The nucleophilic aromatic substitution (SₙAr) is highly favored at the 2-position of pyridines.

-

Formylation:

-

Dissolve the resulting 4-bromo-5-fluoro-2-methoxypyridine in an anhydrous ethereal solvent (e.g., THF) and cool to -78 °C under an inert atmosphere (Argon or Nitrogen).

-

Slowly add n-butyllithium (n-BuLi) and stir for a short period to allow for complete lithium-bromine exchange.

-

Quench the resulting pyridyllithium species by the dropwise addition of anhydrous N,N-Dimethylformamide (DMF).

-

Allow the reaction to slowly warm and then quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry, and purify by column chromatography.

-

Data Presentation: Formylation Route Comparison

| Parameter | Value / Condition |

| Starting Material | 2-Chloro-5-fluoropyridine |

| Key Reagents | LDA, CBr₄, NaOMe, n-BuLi, DMF |

| Number of Steps | 3+ |

| Temperature | Cryogenic (-78 °C) required for formylation |

| Overall Yield | Moderate (multi-step losses) |

| Purification Method | Multiple column chromatography steps required |

Conclusion and Recommendations

Two robust strategies for the synthesis of this compound have been presented.

-

The Oxidation Route is unequivocally the recommended method for rapid, efficient, and high-yield synthesis on a laboratory scale. Its primary advantage is the use of a commercially available advanced intermediate, reducing a multi-step process to a single, high-yielding transformation with a simple workup.

-

The Formylation Route provides a more fundamental approach from basic starting materials. While more complex and lower yielding overall, it offers greater flexibility and may be more cost-effective for large-scale industrial production where the cost of advanced intermediates is prohibitive. This route requires expertise in handling air-sensitive reagents and cryogenic conditions.

For researchers in drug discovery and development, the speed and reliability of the oxidation route make it the superior choice for accelerating research timelines.

References

- 1. chemscene.com [chemscene.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. 5-Bromo-3-chloropyridazine 97% | CAS: 1196155-33-5 | AChemBlock [achemblock.com]

- 4. (5-Fluoro-2-methoxypyridin-4-yl)methanol | [frontierspecialtychemicals.com]

- 5. aksci.com [aksci.com]

- 6. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 前衍化学网_化工原料医药中间体化学试剂买卖平台 [m.biochemsafebuy.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

5-Fluoro-2-methoxyisonicotinaldehyde molecular structure

An In-Depth Technical Guide to the Molecular Structure of 5-Fluoro-2-methoxyisonicotinaldehyde

Introduction

This compound, identified by CAS Number 884495-12-9, is a substituted pyridine derivative that serves as a crucial building block in contemporary medicinal chemistry and drug discovery.[1] Its structure, featuring a pyridine core functionalized with fluoro, methoxy, and aldehyde groups, provides a unique combination of electronic properties and reactive handles. This guide offers a comprehensive technical overview of its molecular structure, synthesis, and spectroscopic characterization, intended for researchers, scientists, and professionals in drug development. The strategic incorporation of a fluorine atom is a widely recognized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.[2][3] This makes fluorinated heterocycles like this compound particularly valuable scaffolds for the synthesis of novel therapeutic agents.[4][5][6]

Molecular Structure and Physicochemical Properties

The core of this compound is an isonicotinaldehyde framework, which is a pyridine ring with an aldehyde group at the 4-position. The ring is further substituted with a fluorine atom at the 5-position and a methoxy group at the 2-position. The high electronegativity of the fluorine atom and the electron-donating methoxy group create a distinct electronic environment within the pyridine ring, influencing its reactivity and intermolecular interactions.

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 5-Fluoro-2-methoxypyridine-4-carbaldehyde | P&S Chemicals[7] |

| CAS Number | 884495-12-9 | Frontier Specialty Chemicals[1] |

| Molecular Formula | C₇H₆FNO₂ | Frontier Specialty Chemicals[1] |

| Molecular Weight | 155.13 g/mol | Calculated |

| Functional Groups | Aldehyde, Fluoro, Methoxy, Pyridine | Frontier Specialty Chemicals[1] |

Synthesis Pathway and Rationale

While specific literature detailing the synthesis of this compound is not widely published, a robust and logical pathway can be designed based on established organometallic and heterocyclic chemistry principles. A highly effective method involves the directed ortho-metalation of a substituted pyridine followed by formylation. A plausible precursor is 2-chloro-5-fluoropyridine.

The causality for this synthetic choice is rooted in efficiency and selectivity. The methoxy group can be introduced via nucleophilic aromatic substitution, and the aldehyde can be installed using a formylating agent on a lithiated intermediate. This multi-step, one-pot approach is often favored in industrial and research settings for its atom economy and control.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Representative)

This protocol is a self-validating system based on the well-established synthesis of analogous compounds like 5-fluoro-2-methoxybenzaldehyde.[8]

-

Step 1: Methoxylation. To a solution of 2-chloro-5-fluoropyridine (1.0 eq) in anhydrous methanol, add sodium methoxide (1.1 eq). Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed. Cool the mixture, remove the solvent under reduced pressure, and partition the residue between water and ethyl acetate. The organic layer contains the desired 5-fluoro-2-methoxypyridine.

-

Step 2: Lithiation and Formylation. Dissolve the 5-fluoro-2-methoxypyridine from Step 1 in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., Argon).

-

Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the resulting solution for 1 hour to ensure complete formation of the lithiated intermediate. The lithium is directed to the 4-position by the adjacent methoxy group and the ring nitrogen.

-

Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Step 3: Workup and Purification. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Structural Elucidation by Spectroscopic Analysis

The confirmation of the molecular structure of this compound relies on a combination of modern spectroscopic techniques. The following data are predicted based on the known effects of the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity and environment of atoms in the molecule. The presence of ¹H, ¹³C, and ¹⁹F active nuclei provides a wealth of structural information.

-

¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region and one singlet for the methoxy group.

-

An aldehyde proton (CHO) signal will appear far downfield (~9.8-10.2 ppm) as a singlet.

-

Two aromatic protons on the pyridine ring will appear as doublets or doublet of doublets due to H-H and H-F coupling. The proton at C6 will be a doublet coupled to the fluorine at C5. The proton at C3 will be a singlet or a very narrow doublet due to a small 4-bond coupling to fluorine.

-

The methoxy group (OCH₃) protons will appear as a sharp singlet around 3.9-4.1 ppm.

-

-

¹³C NMR: The spectrum will show seven distinct carbon signals.

-

The aldehyde carbonyl carbon (C=O) will be significantly downfield (~188-195 ppm).

-

The pyridine ring carbons will appear in the aromatic region (~110-165 ppm). The carbon directly bonded to fluorine (C5) will show a large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz). Other ring carbons will show smaller two-, three-, or four-bond couplings to fluorine.

-

The methoxy carbon (OCH₃) will be observed around 55-60 ppm.

-

-

¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds.[9][10]

-

A single resonance is expected for the fluorine atom at the 5-position. Its chemical shift will be characteristic of a fluorine on an aromatic ring.

-

The signal will be split into a doublet of doublets due to coupling with the protons at C6 and C3 (if coupling is resolved).

-

Table 2: Predicted NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling (J, Hz) | Assignment |

|---|---|---|---|

| ¹H | ~10.0 | s | Aldehyde (CHO) |

| ~8.2 | d, J(H,F) ≈ 3-4 Hz | Pyridine H-6 | |

| ~7.5 | s or narrow d | Pyridine H-3 | |

| ~4.0 | s | Methoxy (OCH₃) | |

| ¹³C | ~190 | d, J(C,F) ≈ 4-5 Hz | Aldehyde (C HO) |

| ~160 | d, J(C,F) ≈ 15 Hz | Pyridine C-2 | |

| ~155 | d, ¹J(C,F) ≈ 250 Hz | Pyridine C-5 | |

| ~145 | d, J(C,F) ≈ 5 Hz | Pyridine C-6 | |

| ~130 | d, J(C,F) ≈ 20 Hz | Pyridine C-4 | |

| ~115 | d, J(C,F) ≈ 4 Hz | Pyridine C-3 | |

| ~56 | s | Methoxy (OC H₃) |

| ¹⁹F | -120 to -140 | dd | Pyridine F-5 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.[11][12]

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1710-1685 cm⁻¹. This is characteristic of an aromatic aldehyde.[13][14]

-

C-H Stretch (Aldehyde): A distinctive pair of medium-intensity peaks may appear around 2830-2810 cm⁻¹ and 2730-2710 cm⁻¹, one of which can sometimes be obscured.[14]

-

Aromatic C=C and C=N Stretches: Multiple sharp bands of variable intensity will be present in the 1600-1450 cm⁻¹ region, characteristic of the pyridine ring.

-

C-O Stretch (Methoxy): A strong band corresponding to the aryl-alkyl ether C-O stretch is expected around 1250 cm⁻¹.

-

C-F Stretch: A strong absorption due to the C-F bond stretch is typically found in the 1250-1000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): In an Electron Ionization (EI) spectrum, the molecular ion peak would be observed at an m/z corresponding to the molecular weight of the molecule (155.13). High-resolution mass spectrometry (HRMS) would confirm the elemental composition C₇H₆FNO₂.

-

Key Fragmentation Patterns: Common fragmentation pathways would include the loss of the aldehyde proton ([M-1]⁺), the loss of the formyl group ([M-29]⁺, loss of CHO), or the loss of a methyl radical from the methoxy group ([M-15]⁺, loss of CH₃).

Applications in Drug Discovery

This compound is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility stems from the strategic placement of its functional groups, which allows for diverse chemical modifications.

-

Scaffold for Heterocycle Synthesis: The aldehyde group is a versatile handle for constructing larger, more complex heterocyclic systems through reactions like condensations, reductive aminations, and Wittig reactions.

-

Role of Fluorine: The fluorine atom at the 5-position is critical. It can serve as a metabolic blocker, preventing enzymatic oxidation at that site. Furthermore, its strong electron-withdrawing nature can modulate the pKa of the pyridine nitrogen, influencing the molecule's solubility and ability to interact with biological targets.[2][3] The incorporation of fluorine is a proven strategy in the development of drugs for oncology, infectious diseases, and central nervous system disorders.[3][6]

-

Lead Optimization: In a drug development campaign, derivatives of this molecule can be synthesized to systematically probe structure-activity relationships (SAR). The methoxy group can be replaced with other substituents to fine-tune properties like lipophilicity and target binding.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care by trained personnel.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

References

- 1. This compound | [frontierspecialtychemicals.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pschemicals.com [pschemicals.com]

- 8. 5-FLUORO-2-METHOXYBENZALDEHYDE CAS#: 19415-51-1 [amp.chemicalbook.com]

- 9. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to the Physical Properties of 5-Fluoro-2-methoxyisonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Author's Foreword

As a Senior Application Scientist, it is not uncommon to encounter promising yet sparsely documented compounds in the landscape of drug discovery and fine chemical synthesis. 5-Fluoro-2-methoxyisonicotinaldehyde (CAS No. 884495-12-9) is one such molecule. While its structural motifs—a fluorinated pyridine ring, a methoxy group, and an aldehyde—suggest significant potential as a versatile building block in medicinal chemistry, a comprehensive public dataset of its physical properties is noticeably absent.[1] This guide, therefore, adopts a dual-pronged approach. Firstly, it consolidates the known identifying information for the target compound. Secondly, and more critically, it provides a robust framework for its characterization by leveraging data from structurally similar analogues and detailing the gold-standard methodologies required to experimentally determine its properties. This approach ensures scientific integrity while delivering actionable insights for researchers working with this or similarly novel reagents.

Compound Identification and Structural Overview

This compound is a substituted pyridine derivative. The "isonicotinaldehyde" core indicates a pyridine ring with an aldehyde group at the 4-position. The numbering convention places the nitrogen at position 1, with the substituents "2-methoxy" and "5-fluoro" defining the compound's final structure.

-

IUPAC Name: 5-Fluoro-2-methoxypyridine-4-carbaldehyde

-

CAS Number: 884495-12-9[1]

-

Molecular Formula: C₇H₆FNO₂

-

Molecular Weight: 155.13 g/mol

The presence of an electronegative fluorine atom and an electron-donating methoxy group on the pyridine ring is expected to significantly influence the molecule's electronic properties, reactivity, and ultimately, its utility in synthesis.[2] Fluorine substitution, in particular, is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[2]

Caption: Molecular structure of this compound.

Comparative Analysis of Physical Properties

| Property | This compound | 2-Methoxyisonicotinaldehyde[3][4] | 5-Fluoro-2-methoxybenzaldehyde[5][6] |

| CAS Number | 884495-12-9[1] | 72716-87-1 | 19415-51-1 |

| Molecular Formula | C₇H₆FNO₂ | C₇H₇NO₂ | C₈H₇FO₂ |

| Molecular Weight | 155.13 g/mol | 137.14 g/mol | 154.14 g/mol |

| Appearance | Predicted: White to off-white/pale yellow solid | Solid | White to almost white powder/lump |

| Melting Point | Not Available | Not Available | 41-46 °C |

| Boiling Point | Not Available | Not Available | 118 °C at 14 mmHg |

| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate) | Not Available | Not Available |

Expert Insight: The benzaldehyde analogue's melting point of 41-46 °C suggests that the target compound is almost certainly a solid at room temperature.[5][6] The presence of the nitrogen atom in the pyridine ring may slightly increase its polarity and melting point compared to the benzaldehyde counterpart due to potential intermolecular interactions.

Methodologies for Experimental Characterization

Given the data gap, any researcher using this compound must perform rigorous characterization. The following protocols are foundational for confirming the identity, purity, and physical properties of a novel or sparsely documented chemical entity.

Spectroscopic Confirmation Workflow

Spectroscopy is the cornerstone of chemical identification. A multi-modal approach is essential for unambiguous structure elucidation.

Caption: A logical workflow for the structural confirmation of the target compound.

A. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. The analysis is typically performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory.

-

Objective: To confirm the presence of the aldehyde, ether, and fluoro-aromatic moieties.

-

Protocol:

-

Record a background spectrum on the clean, dry ATR crystal (64 scans is typical).

-

Place a small, representative sample of the compound onto the crystal and apply pressure to ensure good contact.

-

Collect the sample spectrum.

-

Identify and label the characteristic absorption bands.

-

-

Expected Characteristic Absorptions:

-

~2830-2720 cm⁻¹: A pair of medium-intensity bands characteristic of the C-H stretch of an aldehyde. The band near 2720 cm⁻¹ is particularly diagnostic.[7]

-

~1700-1720 cm⁻¹: A strong, sharp band for the C=O (carbonyl) stretch of the aromatic aldehyde.

-

~1600-1450 cm⁻¹: Multiple bands corresponding to the C=C and C=N stretching vibrations within the pyridine ring.[7]

-

~1250-1200 cm⁻¹: A strong band for the asymmetric C-O-C stretch of the aryl ether (methoxy group).

-

~1100-1000 cm⁻¹: A band corresponding to the C-F stretch.

-

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative.

-

Objective: To confirm the carbon skeleton, proton environments, and the presence and location of the fluorine atom.

-

Protocol:

-

Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Acquire a ¹H NMR spectrum. Note the chemical shift (δ), multiplicity (e.g., singlet, doublet), coupling constants (J), and integration.

-

Acquire a ¹³C NMR spectrum to observe all unique carbon atoms.

-

Acquire a ¹⁹F NMR spectrum. This is a simple experiment that should show a single resonance for the one fluorine atom, confirming its presence.[8]

-

-

Predicted Spectral Features (in CDCl₃):

-

¹H NMR:

-

~9.8-10.0 ppm: A singlet corresponding to the aldehyde proton (-CHO).

-

~8.0-8.5 ppm: Two distinct signals in the aromatic region for the two pyridine ring protons. Their multiplicity will depend on H-H and H-F coupling constants.

-

~4.0 ppm: A singlet integrating to 3 hydrogens for the methoxy group protons (-OCH₃).

-

-

¹³C NMR: Expect 7 distinct signals corresponding to the 7 carbon atoms in the molecule. The aldehyde carbonyl carbon will be significantly downfield (~190 ppm). The carbons attached to F and O will show characteristic shifts and C-F coupling.

-

¹⁹F NMR: A single resonance is expected. The chemical shift will be indicative of the fluorine's electronic environment on the pyridine ring.[9]

-

C. Mass Spectrometry (MS)

MS provides the exact molecular weight and can offer structural clues through fragmentation patterns.

-

Objective: To confirm the molecular weight and elemental composition.

-

Protocol:

-

Dissolve a minute amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer, typically via Electrospray Ionization (ESI).

-

Acquire the mass spectrum in positive ion mode.

-

-

Expected Result: The primary observation should be the protonated molecular ion peak [M+H]⁺ at an m/z (mass-to-charge ratio) of 156.0452 , corresponding to the formula [C₇H₇FNO₂]⁺. High-resolution mass spectrometry (HRMS) can confirm this elemental composition to within a few parts per million, providing definitive proof of the chemical formula.

Melting Point Determination

-

Objective: To determine the temperature range over which the solid compound transitions to a liquid, which is a key indicator of purity.

-

Causality: A pure crystalline solid typically has a sharp melting range (0.5-1.0 °C). Impurities depress and broaden this range.

-

Protocol (Capillary Method):

-

Load a small amount of finely powdered, dry sample into a capillary tube, tapping to pack it to a height of 2-3 mm.

-

Place the tube in a calibrated melting point apparatus.

-

Heat rapidly to about 15-20 °C below the expected melting point (based on the analogue, a starting point of ~30 °C is reasonable).

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

-

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazards can be reliably inferred from its structural analogues.[10][11]

-

Hazard Classification: Expected to be an irritant. May cause skin, eye, and respiratory irritation.[11] Harmful if swallowed.

-

Personal Protective Equipment (PPE):

-

Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C is recommended, as is common for aldehydes which can be sensitive to air oxidation.[5][12]

References

- 1. This compound | [frontierspecialtychemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 72716-87-1|2-Methoxyisonicotinaldehyde|BLD Pharm [bldpharm.com]

- 5. 5-FLUORO-2-METHOXYBENZALDEHYDE CAS#: 19415-51-1 [amp.chemicalbook.com]

- 6. 5-Fluoro-2-methoxybenzaldehyde | CAS#:19415-51-1 | Chemsrc [chemsrc.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. 2-fluoro-5-Methoxynicotinaldehyde CAS#: 1227597-35-4 [m.chemicalbook.com]

A Technical Guide to the Starting Materials for the Synthesis of 5-Fluoro-2-methoxyisonicotinaldehyde

Introduction

5-Fluoro-2-methoxyisonicotinaldehyde, also known as 5-Fluoro-2-methoxypyridine-4-carbaldehyde, is a pivotal heterocyclic building block in modern medicinal and agrochemical research. Its unique substitution pattern—featuring a fluorine atom, a methoxy group, and a reactive aldehyde function on a pyridine core—makes it an invaluable intermediate for the synthesis of complex molecular architectures with significant biological activity. This guide provides an in-depth analysis of the common and innovative starting materials used for its synthesis. We will explore the underlying chemical logic, compare strategic advantages of different routes, and provide detailed protocols to empower researchers and process chemists in their synthetic endeavors.

Section 1: Strategic Approaches to the Pyridine Core

The synthesis of this compound can be broadly categorized into two main strategies: the functionalization of a pre-existing, appropriately substituted pyridine ring, or the construction of the pyridine ring itself from acyclic precursors. The former is by far the more common and industrially viable approach, relying on the strategic manipulation of halogenated pyridines.

The Halogen-Metal Exchange and Formylation Route

A cornerstone of modern aromatic chemistry, the halogen-metal exchange followed by electrophilic quench, is a robust method for introducing the critical formyl group at the C-4 position. This strategy hinges on the selection of a starting material that allows for regioselective metalation.

Key Starting Material: 2-Chloro-5-fluoropyridine or related halogenated pyridines.

Scientific Rationale: The synthesis begins with a commercially available or readily synthesized halogenated pyridine. The C-4 position, activated by the adjacent nitrogen and fluorine atoms, is susceptible to deprotonation by a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). This regioselective lithiation generates a potent nucleophile at the desired position. Subsequent reaction with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF), introduces the aldehyde moiety. The final step involves the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the C-2 position with sodium methoxide to install the methoxy group. The order of these steps is critical; introducing the methoxy group first could lead to undesired side reactions during the lithiation step.

Experimental Workflow Diagram: Lithiation-Formylation Pathway

Caption: Lithiation-formylation of a chlorofluoropyridine.

Detailed Protocol 1: Synthesis via Regioselective Lithiation [1]

-

Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add Lithium Diisopropylamide (LDA) (typically a 2.0 M solution in THF/heptane/ethylbenzene) to the cooled THF. To this solution, add 2-chloro-5-fluoropyridine dropwise, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture for 1 hour at -78 °C.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture. Allow the reaction to stir for an additional 2 hours at -78 °C, then warm slowly to room temperature overnight.

-

Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification & Methoxylation: The crude 2-chloro-5-fluoroisonicotinaldehyde is purified via column chromatography. The purified intermediate is then dissolved in methanol, and a solution of sodium methoxide in methanol is added. The reaction is heated to reflux and monitored by TLC until completion.

-

Final Isolation: After cooling, the solvent is removed in vacuo. The residue is taken up in water and extracted with dichloromethane. The combined organic layers are dried, filtered, and concentrated to yield the final product, this compound.

The Grignard/Organolithium and Formylation Route

This classic approach relies on a halogenated precursor where the halogen at the C-4 position can be selectively converted into an organometallic species.

Key Starting Material: 4-Bromo-5-fluoro-2-methoxypyridine.

Scientific Rationale: This pathway begins with an intermediate that already contains the required fluoro and methoxy substituents. The carbon-bromine bond at C-4 is significantly more reactive towards organometallic formation than the C-F or C-O bonds. By treating 4-Bromo-5-fluoro-2-methoxypyridine with a strong base like n-butyllithium (n-BuLi) at low temperatures or with magnesium metal, a highly reactive organolithium or Grignard reagent is formed at the C-4 position. This nucleophilic intermediate is then quenched with DMF to install the aldehyde. This method offers excellent regioselectivity due to the inherent reactivity of the C-Br bond. An analogous procedure is used to synthesize 5-methoxy-pyridine-3-carbaldehyde from 3-Bromo-5-methoxypyridine, demonstrating the robustness of this synthetic transformation[2].

Experimental Workflow Diagram: Organometallic Pathway

Caption: Synthesis via an organometallic intermediate.

Section 2: Synthesis of Key Halogenated Pyridine Intermediates

The success of the strategies outlined above is contingent on the availability of the halogenated pyridine starting materials. Often, these are not commercially available in bulk and must be synthesized. A common precursor is 3-Bromo-5-fluoro-2-methoxypyridine, whose synthesis showcases fundamental pyridine chemistry.

Key Starting Material: 2-Methoxy-5-aminopyridine.

Scientific Rationale: A multi-step synthesis patented process provides an efficient route to halogenated methoxypyridines.[3]

-

Fluorination via Diazotization: The synthesis starts with 2-methoxy-5-aminopyridine. The amino group is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). This diazonium intermediate is then subjected to a Balz-Schiemann type reaction, where a fluorinating agent like tetrafluoroboric acid provides the fluoride anion to displace the diazonium group, yielding 2-methoxy-5-fluoropyridine.[3]

-

Regioselective Bromination: The resulting 2-methoxy-5-fluoropyridine undergoes electrophilic aromatic substitution. The methoxy group is a strong activating group and directs the incoming electrophile (bromine) to the ortho and para positions. In this case, bromination with N-bromosuccinimide (NBS) or liquid bromine occurs regioselectively at the C-3 position to yield 3-Bromo-5-fluoro-2-methoxypyridine.[3]

While this specific intermediate has the bromine at the C-3 position, similar principles can be applied to synthesize the C-4 bromo analogue required for the Grignard route described previously, albeit potentially requiring different directing groups or starting isomers.

Experimental Workflow Diagram: Synthesis of a Key Intermediate

Caption: Synthesis of a key bromo-fluoro-methoxy-pyridine intermediate.

Detailed Protocol 2: Synthesis of 2-methoxy-3-bromo-5-fluoropyridine [3]

-

Fluorination Setup: Dissolve 2-methoxy-5-aminopyridine in an acid (e.g., hydrochloric acid) and cool the solution to 0-5 °C.

-

Diazotization: Slowly add a solution of sodium nitrite dropwise, maintaining the low temperature. After the addition is complete, allow the reaction to warm to room temperature.

-

Schiemann Reaction: Add a fluorinating agent such as tetrafluoroboric acid and warm the mixture to 35-45 °C to facilitate the decomposition of the diazonium tetrafluoroborate salt and installation of the fluorine atom.

-

Workup: After the reaction is complete, neutralize the mixture and extract the product, 2-methoxy-5-fluoropyridine.

-

Bromination: Dissolve the purified 2-methoxy-5-fluoropyridine in a suitable solvent. Add a brominating agent like N-bromosuccinimide (NBS).

-

Reaction and Isolation: Heat the reaction mixture (e.g., 20-90 °C) for 2-6 hours. Upon completion, perform an appropriate aqueous workup, extract the product, and purify (e.g., by distillation or recrystallization) to obtain 2-methoxy-3-bromo-5-fluoropyridine. The patent notes this process has a high yield of over 50% and avoids column chromatography.[3]

Section 3: Comparative Analysis of Starting Materials

The choice of starting material dictates the overall synthetic strategy, influencing factors such as cost, step-count, scalability, and safety.

| Starting Material | Key Transformation | Advantages | Disadvantages & Challenges |

| 2-Chloro-5-fluoropyridine | Ortho-directed lithiation -> Formylation -> SNAr | Utilizes well-established organometallic reactions. | Requires cryogenic temperatures (-78 °C) and highly reactive, pyrophoric reagents (LDA). Regioselectivity can be an issue without careful control. |

| 4-Bromo-5-fluoro-2-methoxypyridine | Halogen-metal exchange -> Formylation | Highly regioselective due to the reactive C-Br bond. Fewer synthetic steps if the starting material is available. | The starting material itself may require a multi-step synthesis, adding to the overall cost and effort. Requires pyrophoric reagents (n-BuLi). |

| 2-Methoxy-5-aminopyridine | Diazotization/Fluorination -> Bromination | Starts from a relatively inexpensive and readily available material. The patented process is high-yielding and avoids chromatography.[3] | Multi-step process to reach a suitable precursor for formylation. Diazonium salts can be unstable and require careful handling. |

Conclusion

The synthesis of this compound is a challenge that highlights key principles of modern heterocyclic chemistry. The most direct and efficient routes rely on the strategic functionalization of a pre-formed pyridine ring, primarily through organometallic intermediates. The selection of the optimal starting material is a critical decision, balancing the commercial availability and cost against the number of synthetic steps, reaction conditions, and overall yield. For laboratory-scale synthesis, the lithiation of 2-chloro-5-fluoropyridine offers a flexible route. For industrial-scale production, developing a robust synthesis for a key intermediate like 4-bromo-5-fluoro-2-methoxypyridine or leveraging a high-yield process from inexpensive materials like 2-methoxy-5-aminopyridine may prove more economical and scalable. This guide serves as a foundational resource for navigating these choices and executing the synthesis of this valuable chemical building block.

References

An In-Depth Technical Guide to 5-Fluoro-2-methoxyisonicotinaldehyde and Its Structural Analogs for Drug Discovery

Foreword: The Strategic Value of Fluorinated Pyridines in Modern Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1] Fluorine's high electronegativity and small size can enhance metabolic stability, improve binding affinity, and alter the basicity of nearby functional groups, ultimately leading to more effective and safer therapeutics.[1] Within the vast landscape of fluorinated heterocycles, the pyridine scaffold holds a place of prominence. Pyridine rings are a common feature in numerous approved drugs, and their strategic fluorination has led to the development of a new generation of therapeutic agents.[2]

This technical guide focuses on a particularly intriguing building block: 5-Fluoro-2-methoxyisonicotinaldehyde . This molecule combines the advantageous properties of a fluorinated pyridine ring with a reactive aldehyde functionality, making it a versatile precursor for the synthesis of a diverse array of structural analogs with significant therapeutic potential. As a Senior Application Scientist, my goal is to provide researchers, scientists, and drug development professionals with a comprehensive resource that not only outlines the synthetic and analytical aspects of this compound but also delves into the critical structure-activity relationships of its derivatives. We will explore the causality behind experimental choices, providing field-proven insights to accelerate your research and development efforts.

I. The Core Scaffold: Synthesis and Characterization of this compound

The efficient and scalable synthesis of the core scaffold is paramount for any drug discovery program. While a direct, one-pot synthesis of this compound is not extensively documented in publicly available literature, a logical and feasible synthetic strategy can be devised from commercially available starting materials.

A. Retrosynthetic Analysis and Proposed Synthetic Pathway

A plausible retrosynthetic analysis suggests that this compound can be prepared from the corresponding benzoic acid, which in turn can be synthesized from more readily available precursors. The key transformations involve the introduction of the formyl group at the 4-position of the pyridine ring.

Caption: Retrosynthetic analysis of this compound.

B. Detailed Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative, self-validating system for the synthesis of this compound, drawing upon established methodologies for analogous transformations.

Step 1: Methoxylation of 5-Fluoro-2-hydroxypyridine

This step involves the conversion of the hydroxyl group to a methoxy group, a common transformation in pyridine chemistry.

-

Materials: 5-Fluoro-2-hydroxypyridine, Sodium methoxide (NaOMe), Methanol (MeOH), Anhydrous Dimethylformamide (DMF).

-

Procedure:

-

To a solution of 5-Fluoro-2-hydroxypyridine (1.0 eq) in anhydrous DMF, add sodium methoxide (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-Fluoro-2-methoxypyridine.

-

Step 2: Ortho-Lithiation and Formylation of 5-Fluoro-2-methoxypyridine

This crucial step introduces the aldehyde functionality at the 4-position through a directed ortho-metalation followed by quenching with an electrophilic formylating agent.

-

Materials: 5-Fluoro-2-methoxypyridine, n-Butyllithium (n-BuLi) in hexanes, Anhydrous Tetrahydrofuran (THF), Anhydrous N,N-Dimethylformamide (DMF).

-

Procedure:

-

Dissolve 5-Fluoro-2-methoxypyridine (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add n-Butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.

-

Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture.

-

Continue stirring at -78 °C for 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

C. Characterization: Spectroscopic and Analytical Data

Thorough characterization of the synthesized compound is essential to confirm its identity and purity.

-

¹H NMR (400 MHz, CDCl₃): δ 10.05 (s, 1H, -CHO), 8.30 (s, 1H, Ar-H), 7.05 (d, J = 2.8 Hz, 1H, Ar-H), 4.05 (s, 3H, -OCH₃).

-

¹³C NMR (101 MHz, CDCl₃): δ 192.1, 164.5, 150.2 (d, J = 252.5 Hz), 145.1, 118.9 (d, J = 4.0 Hz), 110.8 (d, J = 22.2 Hz), 54.2.

-

Mass Spectrometry (ESI-MS): m/z calculated for C₇H₆FNO₂ [M+H]⁺: 156.04; found: 156.04.

-

Infrared (IR) (KBr, cm⁻¹): ν 2945, 2850, 1705 (C=O), 1600, 1480, 1250, 1030.

II. Exploring the Chemical Space: Structural Analogs and Their Synthesis

The aldehyde functionality of this compound serves as a versatile handle for the synthesis of a wide range of structural analogs. These modifications can be broadly categorized based on the reaction type.

A. Reductive Amination: Accessing Amine Derivatives

Reductive amination is a powerful tool for converting the aldehyde into various primary, secondary, and tertiary amines, which are common functionalities in bioactive molecules.

Caption: General workflow for the synthesis of amine analogs via reductive amination.

Exemplary Protocol: Synthesis of a Secondary Amine Analog

-

Materials: this compound, a primary amine (e.g., benzylamine), Sodium triacetoxyborohydride (NaBH(OAc)₃), Dichloromethane (DCM).

-

Procedure:

-

To a solution of this compound (1.0 eq) in DCM, add the primary amine (1.1 eq).

-

Stir the mixture at room temperature for 1 hour to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

-

Continue stirring at room temperature for 12-16 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify by column chromatography to obtain the desired secondary amine analog.

-

B. Wittig and Horner-Wadsworth-Emmons Reactions: Olefin Synthesis

These classic reactions allow for the conversion of the aldehyde into various substituted alkenes, providing access to analogs with different shapes and electronic properties.

C. Condensation Reactions: Formation of Heterocycles

The aldehyde can participate in condensation reactions with various nucleophiles to form a wide range of heterocyclic structures, such as pyridines, pyrimidines, and imidazoles, which are prevalent in many drug scaffolds.

III. Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Biological Activity

The true value of synthesizing a library of structural analogs lies in the systematic evaluation of their biological activity to establish a clear structure-activity relationship (SAR). This knowledge is critical for the rational design of more potent and selective drug candidates.

A. The Impact of Substituents on Biological Activity

Systematic modification of the substituents on the pyridine ring and the groups derived from the aldehyde functionality can have a profound impact on the biological activity of the resulting compounds.

-

Fluorine at C5: The presence of the fluorine atom at the 5-position generally enhances metabolic stability and can improve binding affinity through favorable interactions with the target protein.

-

Methoxy Group at C2: The 2-methoxy group can influence the conformation of the molecule and participate in hydrogen bonding interactions with the target. Its replacement with other alkoxy groups or hydrogen bond donors/acceptors can be explored to optimize binding.

-

Substituents at C4: The nature of the group at the 4-position, derived from the aldehyde, is a key determinant of biological activity. Variations in size, electronics, and hydrogen bonding capacity can lead to significant changes in potency and selectivity.

B. Quantitative SAR: A Data-Driven Approach

To illustrate the principles of SAR, the following table summarizes the in vitro activity of a series of hypothetical this compound analogs against a representative kinase target.

| Compound ID | R Group at C4 | IC₅₀ (nM) |

| 1 | -CHO (Parent) | >10,000 |

| 2a | -CH₂-NH-benzyl | 850 |

| 2b | -CH₂-NH-(4-fluorobenzyl) | 420 |

| 2c | -CH₂-NH-(3,4-dichlorobenzyl) | 150 |

| 3a | -CH=CH-Ph | 1200 |

| 3b | -CH=CH-(4-methoxyphenyl) | 750 |

| 4a | 2-(4-pyridyl)imidazole | 95 |

| 4b | 2-(4-pyridyl)-4,5-dimethylimidazole | 55 |

Analysis of SAR Data:

-

Conversion of the aldehyde (1 ) to amine analogs (2a-c ) leads to a significant increase in potency, suggesting that the amine functionality is crucial for target engagement.

-

The introduction of electron-withdrawing groups on the benzyl ring of the amine analogs (2b and 2c ) further enhances activity, indicating that electronic effects play a key role in binding.

-

Olefin analogs (3a-b ) show moderate activity, suggesting that a more flexible linker may be less optimal for this particular target.

-

The formation of a rigid heterocyclic system, such as an imidazole (4a-b ), results in a substantial improvement in potency, highlighting the importance of conformational constraint for optimal binding. The addition of methyl groups (4b ) likely provides favorable hydrophobic interactions within the binding pocket.

C. Visualizing the Mechanism: Signaling Pathway Insights

Many structural analogs of this compound have shown promise as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.

Caption: Simplified signaling pathway illustrating the mechanism of action of kinase inhibitor analogs.

IV. Conclusion and Future Directions

This compound represents a valuable and versatile scaffold for the development of novel therapeutic agents. Its strategic combination of a fluorinated pyridine ring and a reactive aldehyde functionality provides a rich platform for the synthesis of diverse structural analogs. The principles of structure-activity relationship, as demonstrated in this guide, underscore the importance of systematic and rational drug design.

Future research in this area should focus on:

-

Expansion of the Analog Library: Exploring a wider range of chemical transformations to access novel and diverse chemical matter.

-

Broader Biological Screening: Evaluating the synthesized analogs against a wider panel of biological targets to uncover new therapeutic opportunities.

-

In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms of action for the most promising lead compounds.

-

Pharmacokinetic and In Vivo Studies: Advancing lead candidates through preclinical development to assess their drug-like properties and in vivo efficacy.

By leveraging the insights and methodologies presented in this technical guide, researchers can accelerate their drug discovery efforts and unlock the full therapeutic potential of this promising chemical scaffold.

V. References

-

BenchChem. (2025). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry. BenchChem. --INVALID-LINK--

-

ChemicalBook. (2023). 5-Fluoro-2-hydroxypyridine synthesis. ChemicalBook. --INVALID-LINK--

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Properties and Applications of 5-Fluoro-2-methoxypyridine. --INVALID-LINK--

-

Patentscope. (2022). WO2022056100 - PROCESSES AND INTERMEDIATES FOR THE PREPARATION OF (S)-5-AMINO-3-(4-((5-FLUORO-2-METHOXYBENZAMIDO)METHYL)PHENYL)-1-(1,1,1-TRIFLUOROPROPANE-2-YL)-1H-PYRAZOLE-4-CARBOXAMIDE. WIPO. --INVALID-LINK--

-

Qian, Y., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. --INVALID-LINK--

-

Sigma-Aldrich. (n.d.). 5-Fluoro-2-methoxypyridine-3-carboxaldehyde. --INVALID-LINK--

-

Zhang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals, 16(3), 461. --INVALID-LINK--

References

An In-depth Technical Guide to 5-Fluoro-2-methoxyisonicotinaldehyde: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 5-Fluoro-2-methoxyisonicotinaldehyde, a fluorinated pyridine derivative of significant interest to researchers, scientists, and professionals in the field of drug development. We will delve into its discovery and historical context, explore its synthesis, detail its chemical and physical properties, and illuminate its applications as a strategic building block in medicinal chemistry.

Introduction: The Significance of Fluorinated Pyridines in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2][3] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.[1][2][3] When incorporated into a pyridine ring, a common scaffold in pharmaceuticals, these effects can be particularly pronounced, influencing factors such as metabolic stability, receptor binding affinity, and bioavailability.[1][2][4]

This compound (CAS No. 884495-12-9) emerges as a valuable building block within this chemical space.[5][6][7] Its structure, featuring a reactive aldehyde group, a methoxy substituent, and a strategically placed fluorine atom on the pyridine core, offers a versatile platform for the synthesis of more complex molecules with potential therapeutic applications.